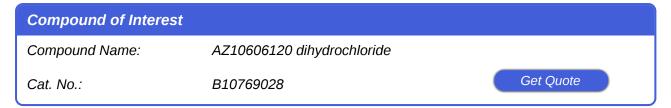


Application Notes and Protocols: AZ10606120 Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), with K D values of 1.4 nM and 19 nM for human and rat receptors, respectively.[1][2] As a negative allosteric modulator, it binds to a site distinct from the ATP binding site. This compound has demonstrated potential in research areas such as oncology, where it has been shown to inhibit tumor growth and exhibit anti-angiogenic properties.[1] Understanding its solubility in common laboratory solvents is critical for the design and reproducibility of in vitro and in vivo experiments. These application notes provide detailed information on the solubility of AZ10606120 dihydrochloride in Dimethyl Sulfoxide (DMSO) and water, along with standardized protocols for its dissolution and use in experimental settings.

Data Presentation: Solubility of AZ10606120 Dihydrochloride

The solubility of **AZ10606120 dihydrochloride** can vary between different sources and batches. The following table summarizes the reported solubility data in DMSO and water. It is recommended to use fresh, anhydrous DMSO for optimal dissolution, as moisture can reduce solubility.[3] For aqueous solutions, sonication may be required to achieve complete dissolution.[1][4]



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source(s)
DMSO	8 - 99	10 - 199.8	[1][3][5]
Water	1.5 - 17	3.03 - 25	[1][3][4]

Note: The molecular weight of **AZ10606120 dihydrochloride** is 495.48 g/mol .[5]

Experimental Protocols Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of **AZ10606120 dihydrochloride** in DMSO and water.

Materials:

- AZ10606120 dihydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, deionized or distilled water
- Vortex mixer
- Sonicator (water bath or probe)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes

Procedure for DMSO Stock Solution (e.g., 10 mM):

- Equilibrate the AZ10606120 dihydrochloride vial to room temperature before opening.
- Weigh the desired amount of **AZ10606120 dihydrochloride** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.95 mg.



- Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
- Vortex the solution for 1-2 minutes to facilitate dissolution.
- If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.[1]
- Visually inspect the solution to confirm that no undissolved particles remain.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

Procedure for Aqueous Stock Solution (e.g., 2 mg/mL):

- Equilibrate the **AZ10606120 dihydrochloride** vial to room temperature.
- Weigh the desired amount of powder. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.
- Add the appropriate volume of sterile water. For the example above, add 1 mL of water.
- Vortex the solution vigorously for 2-3 minutes.
- Sonicate the solution in a water bath for 10-15 minutes to aid dissolution.[4]
- Visually inspect for complete dissolution. If particles remain, the solution may be saturated.
 Centrifuge the solution and use the clear supernatant.
- For cell culture experiments, sterilize the aqueous solution by passing it through a 0.22 μm syringe filter.[4]
- Use the aqueous solution fresh or store at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability should be verified.

Protocol 2: General Method for Solubility Determination



This protocol describes a general method to determine the kinetic solubility of a compound like **AZ10606120 dihydrochloride** in an aqueous buffer, which is a common requirement in drug discovery.

Materials:

- Concentrated stock solution of AZ10606120 dihydrochloride in DMSO (e.g., 10 mM)
- Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS)
- 96-well microplate (UV-transparent for spectrophotometric analysis)
- Plate reader capable of measuring UV absorbance
- Automated liquid handling system or multichannel pipette

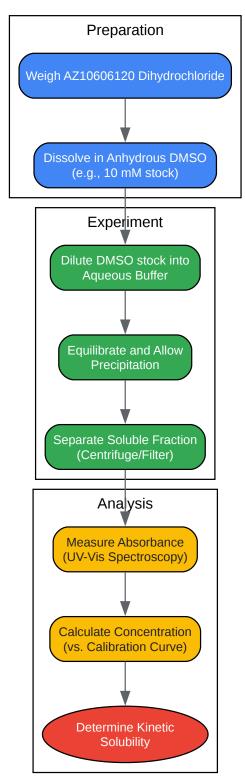
Procedure:

- Prepare a series of dilutions of the compound in the aqueous buffer, starting from the DMSO stock solution. For example, add 10 μ L of the 10 mM DMSO stock to 190 μ L of aqueous buffer to get a final concentration of 500 μ M in 5% DMSO.[6]
- Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. During this time, a compound with low solubility will precipitate out of the solution.
- Separate the undissolved compound from the solution. This can be done by centrifugation or filtration using a 96-well filter plate.[7]
- Transfer the clear supernatant or filtrate to a new UV-transparent 96-well plate.
- Measure the absorbance of the solution at the compound's λmax using a UV plate reader.
- Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same solvent system (e.g., aqueous buffer with 5% DMSO).
- The highest concentration at which the compound remains in solution is considered its kinetic solubility.



Visualizations

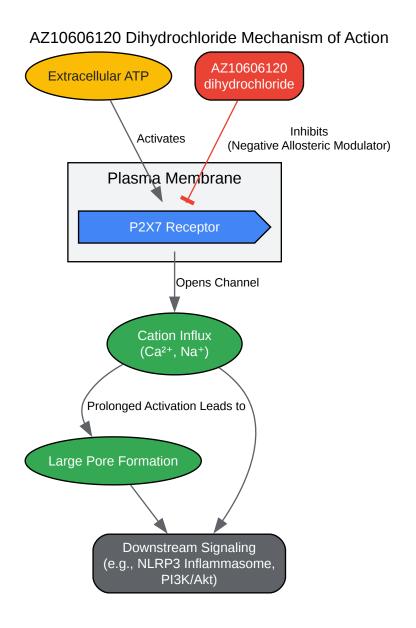
Experimental Workflow: Solubility Determination



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Caption: Workflow for determining the kinetic solubility of AZ10606120 dihydrochloride.



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